3-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2H-chromen-2-one
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Description
The compound contains several functional groups including an imidazole ring, a sulfonyl group, a diazepane ring, a carbonyl group, and a chromenone . Imidazole rings are present in many important biological molecules, such as histidine and the related hormone histamine . Diazepane rings are seven-membered with two nitrogen atoms, often seen in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The diazepane is a seven-membered ring with two nitrogen atoms . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon or hydrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the sulfonyl group, and the carbonyl group . The imidazole ring can act as a nucleophile in reactions . The sulfonyl group can potentially be used in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups . For example, the presence of the polar sulfonyl and carbonyl groups could influence its solubility in different solvents .Future Directions
Properties
IUPAC Name |
3-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-14-21-18(13-22(14)2)30(27,28)24-9-5-8-23(10-11-24)19(25)16-12-15-6-3-4-7-17(15)29-20(16)26/h3-4,6-7,12-13H,5,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSAKUMYLXBEJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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